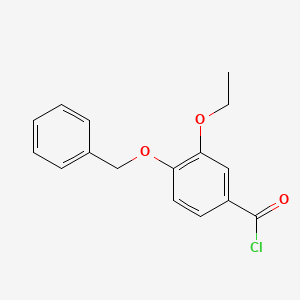
4-(Benzyloxy)-3-ethoxybenzoyl chloride
説明
“4-(Benzyloxy)benzyl chloride” is a type of organic compound that contains a benzene ring . It acts as a solid support to readily determine the loading of the corresponding polymer-bound acids by direct cleavage . This was determined while studying the coupling of substituted aromatic, heterocyclic, and alkyl carboxylates to the resin .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other aromatic compounds . For example, the commercially available 4-benzyloxy-3-chloronitrobenzene is reduced conveniently using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues .
Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)benzyl chloride” would likely include a benzene ring with a benzyloxy (benzyl and oxygen) group and a chloride atom attached .
Chemical Reactions Analysis
Benzylic compounds, such as “4-(Benzyloxy)benzyl chloride”, are known to be reactive due to the adjacent aromatic ring . They are susceptible to various chemical reactions, including oxidation and reduction .
科学的研究の応用
Synthesis and Biological Evaluation
A study by Day et al. (1991) involved the synthesis of 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs), where 4-(benzyloxy)phenyl Grignard reagents were used. These compounds showed potential as pure antiestrogens, with some variants, including those with a benzyloxy central ring side chain, displaying significant activity in antiuterotrophic assays and against estrogen-dependent human breast tumor cell lines (Day et al., 1991).
Chemical Synthesis Methods
Li De-jiang (2003) discussed the synthesis of benzyl 4-hydroxybenzoate, involving benzyl chloride in the presence of triethylamine and water. This method was highlighted for its simplicity and economic benefits, showcasing an example of the application of benzyl chloride in synthesizing related compounds (Li De-jiang, 2003).
Derivatization for Analytical Methods
Tsuruta and Kohashi (1987) described the use of 4-(2-phthalimidyl)benzoyl chloride and related compounds as fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups. This has implications for enhancing the detectability of these compounds in thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
Anticancer and Antiangiogenic Properties
Research by Priya et al. (2007) focused on 2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine, a compound containing a benzoylamino group, for its antiangiogenic effect. The compound demonstrated a significant impact on VEGF secretion inhibition and blood vessel formation, indicating its potential in cancer treatment (Priya et al., 2007).
Polymer Synthesis
Kricheldorf et al. (1982, 1999) reported on the synthesis of poly(3-hydroxybenzoate) and hyperbranched polyesters using benzoyl chloride derivatives. These studies contribute to our understanding of the use of such compounds in creating new polymer materials with varying properties like solubility and glass-transition temperatures (Kricheldorf et al., 1982) (Kricheldorf et al., 1999).
特性
IUPAC Name |
3-ethoxy-4-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-15-10-13(16(17)18)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLYQAHEEZHWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-ethoxybenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)

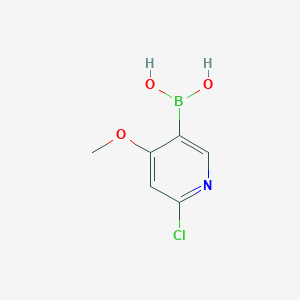
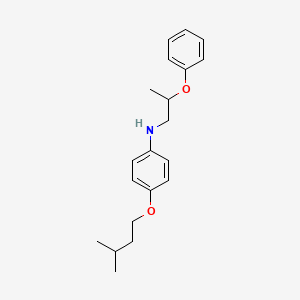

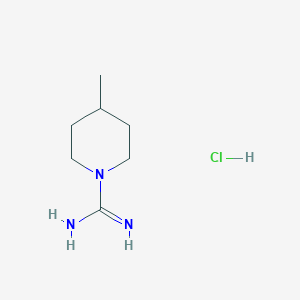
![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)

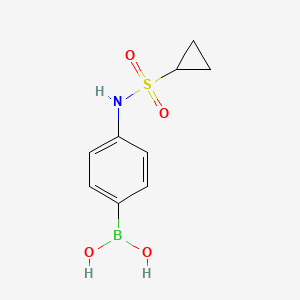



![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)